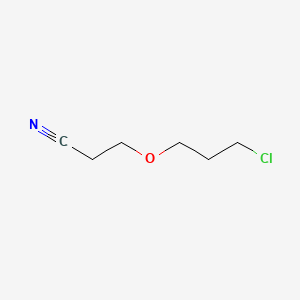![molecular formula C30H39NO4 B12072717 11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)
11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone is a synthetic steroid compound with significant applications in medicine, particularly in the field of reproductive health. It is known for its role as an abortifacient and is used in combination with other medications to terminate early pregnancies. The compound has a complex chemical structure that includes a dioxolane ring, which contributes to its unique properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone involves multiple steps, starting from basic steroidal precursors. The key steps include the introduction of the dioxolane ring and the methylamino group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale chemical reactors, where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone involves its interaction with progesterone receptors. By binding to these receptors, the compound blocks the action of progesterone, a hormone essential for maintaining pregnancy. This leads to the breakdown of the uterine lining and termination of pregnancy. The molecular targets include the progesterone receptor and associated signaling pathways that regulate reproductive processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
RU-486: Another name for Mifepristone, highlighting its role as a progesterone receptor antagonist.
Ulipristal Acetate: A similar compound used for emergency contraception and treatment of uterine fibroids.
Levonorgestrel: A synthetic progestogen used in various contraceptive formulations.
Uniqueness
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone is unique due to its specific chemical structure, which allows it to effectively block progesterone receptors. Its combination of a dioxolane ring and methylamino group contributes to its high affinity for these receptors and its potent biological activity.
This detailed article provides a comprehensive overview of 11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C30H39NO4 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
(5'R,8'S,11'R,13'S,14'S,17'S)-13'-methyl-11'-[4-(methylamino)phenyl]-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol |
InChI |
InChI=1S/C30H39NO4/c1-4-12-29(33)14-10-24-22-9-13-28(32)19-30(34-16-17-35-30)15-11-25(28)26(22)23(18-27(24,29)2)20-5-7-21(31-3)8-6-20/h5-8,22-24,31-33H,9-11,13-19H2,1-3H3/t22-,23+,24-,27-,28+,29-/m0/s1 |
Clé InChI |
RPOCOBPEKJJNQE-HTWSSZDYSA-N |
SMILES isomérique |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC5(C[C@@]4(CC[C@@H]23)O)OCCO5)C6=CC=C(C=C6)NC)C)O |
SMILES canonique |
CC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC=C(C=C6)NC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
![Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro-](/img/structure/B12072674.png)
![4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine](/img/structure/B12072678.png)








